molecular formula C20H21N5O2 B11215907 7-(2,3-Dimethoxyphenyl)-5-(4-ethylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 6211-01-4

7-(2,3-Dimethoxyphenyl)-5-(4-ethylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11215907
CAS No.: 6211-01-4
M. Wt: 363.4 g/mol
InChI Key: HBXWXNHHJNTDDB-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-5-(4-ethylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the tetrazolopyrimidine family. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with additional phenyl groups substituted at specific positions. The presence of methoxy and ethyl groups further modifies its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dimethoxyphenyl)-5-(4-ethylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidine ring is then constructed through condensation reactions involving suitable aldehydes or ketones.

For instance, a typical synthetic route may involve:

    Formation of the Tetrazole Ring: Reacting an azide with a nitrile compound under acidic conditions to form the tetrazole ring.

    Construction of the Pyrimidine Ring: Condensation of the tetrazole intermediate with a diketone or aldehyde in the presence of a base to form the pyrimidine ring.

    Substitution Reactions: Introducing the 2,3-dimethoxyphenyl and 4-ethylphenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dimethoxyphenyl)-5-(4-ethylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, such as halides, alkyl, or aryl groups.

Scientific Research Applications

7-(2,3-Dimethoxyphenyl)-5-(4-ethylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(2,3-Dimethoxyphenyl)-5-(4-ethylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of methoxy and ethyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenyl-substituted Heterocycles: Compounds with phenyl groups attached to different heterocyclic cores.

Uniqueness

The uniqueness of 7-(2,3-Dimethoxyphenyl)-5-(4-ethylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy and ethyl groups with the tetrazolopyrimidine core makes it a versatile compound for various applications.

Properties

CAS No.

6211-01-4

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H21N5O2/c1-4-13-8-10-14(11-9-13)16-12-17(25-20(21-16)22-23-24-25)15-6-5-7-18(26-2)19(15)27-3/h5-12,17H,4H2,1-3H3,(H,21,22,24)

InChI Key

HBXWXNHHJNTDDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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